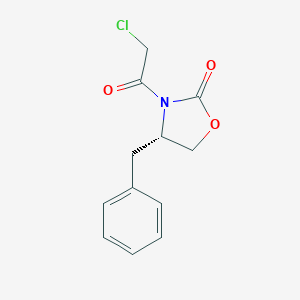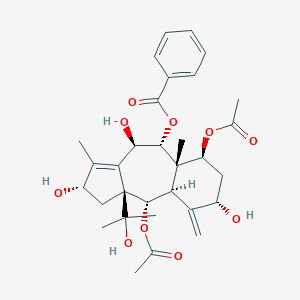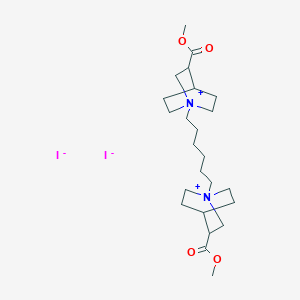
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride, also known as Ro 15-4513, is a compound that has been widely used in scientific research due to its unique properties. Ro 15-4513 is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Wirkmechanismus
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 is a selective antagonist of the GABA(A) receptor. It binds to the benzodiazepine site on the GABA(A) receptor, which is a site that is involved in the modulation of the receptor by benzodiazepines. By binding to this site, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 blocks the effects of benzodiazepines on the GABA(A) receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system.
Biochemische Und Physiologische Effekte
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and alcohol. It has also been shown to increase the anxiety-like behavior in animals. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in the development of tolerance to benzodiazepines and alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the study of the specific effects of the receptor. It has been widely used in scientific research, which allows for the comparison of results across different studies. However, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 also has some limitations for lab experiments. It has been shown to have some off-target effects, which can lead to the misinterpretation of results. It also has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
Zukünftige Richtungen
There are several future directions for research on delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513. One direction is the study of the role of the GABA(A) receptor in the development of alcohol dependence. Another direction is the study of the effects of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 on the GABA(A) receptor in different brain regions. Additionally, the development of more selective antagonists of the GABA(A) receptor could lead to a better understanding of the role of the receptor in the central nervous system.
Synthesemethoden
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 involves several steps. The first step is the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropionate. The second step is the reaction of ethyl 3-phenylpropionate with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-one. The third step is the reaction of 3-phenyl-1,2,4-oxadiazol-5-one with diethylaminoethyl chloride hydrochloride to form delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 hydrochloride.
Wissenschaftliche Forschungsanwendungen
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been widely used in scientific research due to its unique properties. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in alcohol dependence, anxiety, and sleep disorders. It has also been used to study the effects of alcohol on the GABA(A) receptor.
Eigenschaften
CAS-Nummer |
102504-40-5 |
|---|---|
Produktname |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride |
Molekularformel |
C15H24ClN3O |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-3-17(4-2)12-8-11-15-13-18(16-19-15)14-9-6-5-7-10-14;/h5-7,9-10,13,16H,3-4,8,11-12H2,1-2H3;1H |
InChI-Schlüssel |
MYDGXUOXBHOOAM-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Synonyme |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)